
(-)-Scopolamine
Overview
Description
(-)-Scopolamine, also known as L-hyoscyamine or levorotatory scopolamine, is a tropane alkaloid predominantly extracted from plants of the Solanaceae family, such as Duboisia myoporoides and Datura species . It is a nonselective muscarinic acetylcholine receptor (mAChR) antagonist with potent anticholinergic activity, acting on all five mAChR subtypes (M1–M5) . Its primary clinical applications include motion sickness prevention, postoperative nausea control, and management of gastrointestinal spasms . Unlike other tropane alkaloids, scopolamine’s stereochemistry and lipophilic nature enable efficient blood-brain barrier (BBB) penetration, contributing to both therapeutic (e.g., antiemetic) and adverse (e.g., sedation, amnesia) central nervous system (CNS) effects .
Scopolamine’s biosynthesis is localized in plant root tissues, with methyl jasmonate enhancing its production . Industrially, extraction from Duboisia hybrids remains more economically viable than chemical synthesis due to its complex stereochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-Scopolamine can be synthesized through various methods. One common approach involves the extraction of tropane alkaloids from plants, followed by chemical modification . The synthesis typically involves the following steps:
Extraction: Tropane alkaloids are extracted from plants like Scopolia japonica.
Chemical Modification: The extracted alkaloids are chemically modified to produce scopolamine.
Industrial Production Methods
Industrial production of scopolamine often relies on large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii . These plants are rich in tropane alkaloids, which are then extracted and purified. Biotechnological approaches, such as callus cultures and genetically transformed hairy root cultures, have been explored but are not yet competitive with traditional methods .
Chemical Reactions Analysis
Types of Reactions
(-)-Scopolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the structure of scopolamine.
Substitution: Substitution reactions can introduce new functional groups into the scopolamine molecule.
Common Reagents and Conditions
Common reagents used in scopolamine reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from scopolamine reactions include various derivatives used in pharmaceuticals, such as scopolamine butylbromide .
Scientific Research Applications
Medical Applications
1.1 Prevention of Nausea and Vomiting
Scopolamine is widely used for preventing nausea and vomiting associated with motion sickness and postoperative conditions. It is often administered via transdermal patches, which provide a steady release of the drug over several days. Clinical studies have shown that scopolamine is more effective than placebo in preventing these symptoms, with some evidence suggesting it may be superior to certain antihistamines .
1.2 Anesthesia Premedication
In anesthesia, scopolamine is utilized as a premedication to reduce salivation and secretions, thereby minimizing complications during surgery. Its anticholinergic properties help maintain patient stability during procedures involving anesthesia .
1.3 Treatment of Delirium and Neuroinflammation
Recent studies have indicated that scopolamine may induce neuroinflammation and cognitive impairments in animal models, which can mimic delirium-like symptoms. This has led researchers to explore its role in studying neuropsychiatric conditions and potential therapeutic interventions .
Research Applications
2.1 Psychopharmacological Model for Alzheimer's Disease
Scopolamine administration has been proposed as a psychopharmacological model for Alzheimer's disease (AD). Research indicates that scopolamine induces changes in functional brain connectivity similar to those observed in AD patients, making it a valuable tool for studying the disease's mechanisms .
2.2 Neuropharmacological Studies
Scopolamine's effects on neurotransmitter systems have made it a subject of interest in neuropharmacology. It acts as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs), influencing various neurological responses related to stress, depression, and cognitive function .
Case Studies
3.1 Toxicity and Adverse Reactions
Despite its therapeutic benefits, scopolamine can cause adverse reactions, particularly in vulnerable populations. A case study highlighted an instance of unstable supraventricular tachycardia associated with transdermal scopolamine use in a hospitalized patient. This case underlines the importance of monitoring patients for potential drug interactions and metabolic alterations that can lead to toxicity .
3.2 Efficacy in Motion Sickness
A systematic review evaluated the efficacy of scopolamine for treating motion sickness across multiple studies. The findings confirmed its effectiveness compared to placebo and other medications, reinforcing its clinical relevance .
Data Summary
Application | Description | Evidence Level |
---|---|---|
Prevention of Nausea/Vomiting | Effective for motion sickness and postoperative nausea | High |
Anesthesia Premedication | Reduces salivation during surgical procedures | Moderate |
Alzheimer's Model | Mimics cognitive impairments seen in AD | Emerging evidence |
Neuroinflammation Studies | Induces neuroinflammatory responses in animal models | Moderate |
Toxicity Reports | Documented adverse effects including tachycardia | Case study evidence |
Mechanism of Action
(-)-Scopolamine exerts its effects by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems . This inhibition prevents the action of acetylcholine, leading to reduced secretions, relaxation of smooth muscles, and other anticholinergic effects . The molecular targets include muscarinic receptors, and the pathways involved are related to cholinergic signaling .
Comparison with Similar Compounds
Structural and Functional Analogues
Atropine
- Structure : Atropine is a racemic mixture of D- and L-hyoscyamine, differing from scopolamine by the absence of an epoxide group in its bicyclic structure .
- Pharmacology: Both compounds are nonselective mAChR antagonists, but scopolamine exhibits 10–20 times greater CNS penetration due to higher lipophilicity .
- Clinical Use : Atropine is preferred for peripheral anticholinergic effects (e.g., bradycardia, mydriasis), while scopolamine is favored for CNS-mediated applications like motion sickness .
Methylscopolamine
- Structure: A quaternary ammonium derivative of scopolamine, methylscopolamine retains peripheral anticholinergic activity but cannot cross the BBB .
- Pharmacology : In rabbit conditioning studies, methylscopolamine was 20-fold less potent than scopolamine in retarding CNS-dependent learning .
- Utility : Used to isolate peripheral vs. central effects in experimental models .
Glycopyrrolate
- Structure : A synthetic quaternary ammonium compound with structural similarities to scopolamine but lacking BBB permeability .
- Pharmacology : Acts as a peripheral mAChR antagonist; used as an active placebo in studies to distinguish scopolamine’s CNS effects from peripheral side effects (e.g., dry mouth) .
Anisodamine
- Structure : A tropane alkaloid isolated from Anisodus tanguticus, sharing a hydroxylated tropane core with scopolamine .
- Pharmacology : Exhibits antispasmodic and anti-inflammatory effects but with weaker CNS activity due to lower BBB penetration .
Receptor Subtype Selectivity
Scopolamine’s nonselective mAChR antagonism contrasts with selective antagonists:
- AF-DX 116 (M2-selective) : Binds with high affinity to cardiac M2 receptors (KD ~30 nM) but low affinity to glandular M3 receptors (KD ~3,000 nM) .
- Hexahydrosiladifenidol (M3-selective) : Preferentially inhibits smooth muscle M3 receptors (KD ~10 nM vs. M2 KD ~1,000 nM) .
- Scopolamine : Binds all subtypes with near-equal affinity (M1–M5 KD ~0.4–1.0 nM) .
Pharmacokinetic and Pharmacodynamic Comparisons
Cognitive and Behavioral Effects
- Scopolamine vs. Methscopolamine : Scopolamine impairs memory encoding and retrieval (e.g., in rabbit nictitating membrane conditioning) at doses 20-fold lower than methylscopolamine, confirming its central activity .
- Scopolamine vs. Donepezil : The acetylcholinesterase inhibitor donepezil reverses scopolamine-induced cognitive deficits in primate models, highlighting the cholinergic basis of scopolamine’s amnestic effects .
Biological Activity
(-)-Scopolamine, also known as hyoscine, is a tropane alkaloid derived from plants of the nightshade family. It exhibits a range of biological activities primarily through its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This article explores the biological activity of this compound, focusing on its pharmacological effects, therapeutic applications, and neurophysiological impacts.
Pharmacodynamics
This compound acts predominantly on the central and peripheral nervous systems by antagonizing mAChRs, specifically M1 to M4 subtypes. Its effects include:
- Cognitive Impairment : Scopolamine is known to induce memory deficits in both animal and human studies, mimicking symptoms seen in Alzheimer's disease (AD) .
- Antidepressant Effects : Recent studies have demonstrated that scopolamine can produce rapid antidepressant effects in patients with major depressive disorder, showing significant improvements in depression scales compared to placebo .
- Motion Sickness Prevention : It is widely used for preventing nausea and vomiting associated with motion sickness due to its anticholinergic properties .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Acetylcholine : By blocking mAChRs, scopolamine reduces the activity of acetylcholine, a neurotransmitter crucial for memory and learning processes. This leads to cognitive deficits observed in clinical settings .
- Neurophysiological Changes : Research indicates that scopolamine administration alters functional connectivity in the brain, particularly reducing connectivity in alpha and beta bands while increasing delta band connectivity. These changes are similar to those observed in AD patients .
Pharmacokinetics
The pharmacokinetic profile of this compound varies based on the route of administration:
- Bioavailability : The oral bioavailability ranges from 20% to 40%, with peak plasma concentrations reached approximately 45 minutes post-administration .
- Half-life : The average half-life is about 5 hours but can vary between 2 to 10 hours depending on individual metabolism .
- Metabolism : Primarily metabolized by the CYP3A4 enzyme, scopolamine's metabolism can be significantly altered by grapefruit juice, which inhibits this enzyme and increases plasma levels of the drug .
Antidepressant Efficacy
A series of studies have highlighted the potential of this compound as an antidepressant. For instance:
- In a clinical trial involving scopolamine administered intravenously, patients showed a significant reduction in Hamilton Depression Rating Scale (HDRS) scores compared to placebo groups .
Study | Treatment | HDRS Change | Remission Rate |
---|---|---|---|
Khajavi et al. | Oral Scopolamine vs. Placebo | -3.2 (p = 0.001) | 34% vs. 0% |
Park et al. | IV Scopolamine vs. Placebo | No significant difference | 8% vs. 0% |
Zhou et al. | High Dose IM vs. Placebo | No significant difference | 72.7% cumulative response |
Cognitive Impairment Model
This compound is frequently used as a pharmacological model for studying cognitive impairment due to its ability to induce memory deficits akin to those seen in AD:
- Studies have shown that scopolamine administration leads to decreased power in alpha and beta EEG bands while increasing delta activity, reflecting cognitive decline .
Case Studies
- Antidepressant Study : A randomized controlled trial demonstrated that patients receiving scopolamine had a higher rate of remission compared to those on placebo, with common side effects including dry mouth and dizziness .
- Neurophysiological Effects : A study involving EEG analysis revealed that scopolamine altered brain connectivity patterns similar to those found in AD patients, suggesting its utility in understanding neurodegenerative processes .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of (-)-scopolamine, and how can they be experimentally characterized?
this compound undergoes hepatic metabolism via cytochrome P450 enzymes (CYP3A subfamily) and subsequent conjugation reactions (e.g., glucuronidation). Key metabolites include norscopolamine and dihydroscopolamine. To characterize these pathways:
- Use LC-MS/MS to quantify parent compounds and metabolites in biological matrices (plasma, urine) .
- Employ radiolabeled scopolamine (e.g., -scopolamine) to trace metabolic intermediates .
- Control for variables like age, liver function, and drug-drug interactions, as these alter CYP3A activity .
Q. What analytical methods are most reliable for detecting this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits <1 ng/mL) and selectivity. Key steps include:
- Sample preparation : Protein precipitation or solid-phase extraction to remove interferents .
- Chromatographic separation : Reverse-phase columns (C18) with mobile phases optimized for polar metabolites .
- Validation : Include recovery rates, matrix effects, and inter-day variability assessments (Table 1).
Table 1 : Comparison of Analytical Platforms for this compound
Method | Sensitivity | Selectivity | Metabolite Coverage |
---|---|---|---|
LC-MS/MS | High | High | Broad (parent + metabolites) |
GC-MS | Moderate | Moderate | Limited to volatile derivatives |
Immunoassay | Low | Low | Parent compound only |
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s antidepressant efficacy in major depressive disorder (MDD)?
Conflicting results (e.g., rapid vs. delayed effects) may stem from:
- Dose-response variability : Optimize dosing regimens using pharmacokinetic modeling (e.g., infusion vs. oral administration) .
- Patient stratification : Subgroup analyses based on biomarkers (e.g., cholinergic receptor density) or genetic polymorphisms in CYP3A4 .
- Temporal factors : Use crossover designs (e.g., placebo-scopolamine sequences) to control for carryover effects .
Q. What methodological frameworks are optimal for designing preclinical studies on this compound’s cognitive effects?
Apply the PICOT framework to structure hypotheses:
- P opulation: Rodent models with induced cholinergic deficits (e.g., scopolamine-induced amnesia).
- I ntervention: Dose-range testing (0.1–1 mg/kg, i.p.).
- C omparator: Saline placebo + positive controls (e.g., donepezil).
- O utcome: Morris water maze performance or novel object recognition .
- T ime: Acute (30-min post-injection) vs. chronic (7-day) exposure.
Q. How can researchers optimize LC-MS parameters for scopolamine metabolite identification in untargeted metabolomics?
- Ionization : Electrospray ionization (ESI) in positive mode for alkaloids .
- Fragmentation : Collision-induced dissociation (CID) at 20–35 eV to generate diagnostic ions (e.g., m/z 138 for tropic acid) .
- Data analysis : Use spectral libraries (e.g., NIST) and software (XCMS, MetaboAnalyst) for metabolite annotation .
Q. Data Interpretation & Contradiction Management
Q. What statistical approaches address heterogeneity in meta-analyses of this compound’s antinociceptive effects?
- Random-effects models : Account for variability in study designs (e.g., animal species, pain assays) .
- Sensitivity analysis : Exclude outliers (e.g., studies using non-standardized scopolamine purity) .
- Dose-response meta-regression : Quantify effect size dependence on dosage (mg/kg) and administration route .
Q. How should researchers validate scopolamine’s off-target receptor interactions in silico?
- Molecular docking : Screen against cholinergic (mAChR, nAChR) and off-target receptors (e.g., histamine H1) using AutoDock Vina .
- MD simulations : Assess binding stability (≥100 ns trajectories) with GROMACS .
- In vitro confirmation : Functional assays (cAMP, Ca flux) in HEK293 cells expressing candidate receptors .
Q. Ethical & Reporting Standards
Q. What are the key FINER criteria for evaluating this compound research questions?
Ensure questions are:
- F easible: Adequate sample size (power analysis) and biosafety protocols (e.g., handling Schedule III substances).
- I nteresting: Address gaps (e.g., sex-specific pharmacokinetics).
- N ovel: Explore understudied applications (e.g., scopolamine in PTSD extinction).
- E thical: IRB approval for human studies (e.g., informed consent for cognitive testing) .
- R elevant: Align with NIH priorities (e.g., "cholinergic dysfunction in neurodegeneration") .
Properties
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STECJAGHUSJQJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858963 | |
Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified | |
Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1080 | |
Record name | SCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine | |
Details | Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Supplement 5.3; Strasbourg, France, p.3519 (2005) | |
Record name | SCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous liquid | |
CAS No. |
475199-31-6, 51-34-3 | |
Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/ | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1450 | |
Record name | SCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.